molecular formula C18H17F3O3SSi B6314256 3-Trimethylsilyl-4-phenanthryl triflate CAS No. 294183-97-4

3-Trimethylsilyl-4-phenanthryl triflate

Cat. No.: B6314256
CAS No.: 294183-97-4
M. Wt: 398.5 g/mol
InChI Key: KOWDYMWNLNYUNO-UHFFFAOYSA-N
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Description

3-Trimethylsilyl-4-phenanthryl triflate (CAS: Not explicitly provided) is a trifluoromethanesulfonate (triflate) ester featuring a phenanthrene backbone substituted at the 3-position with a trimethylsilyl (TMS) group and at the 4-position with a triflyloxy group (OSO₂CF₃). The triflate moiety is a highly reactive leaving group, making this compound valuable in cross-coupling reactions (e.g., Suzuki, Heck) and electrophilic aromatic substitutions. The bulky phenanthryl framework and electron-donating TMS group confer unique steric and electronic properties, influencing reactivity and stability .

Properties

IUPAC Name

(3-trimethylsilylphenanthren-4-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3O3SSi/c1-26(2,3)15-11-10-13-9-8-12-6-4-5-7-14(12)16(13)17(15)24-25(22,23)18(19,20)21/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWDYMWNLNYUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C2=C(C=CC3=CC=CC=C32)C=C1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3O3SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SN2-type mechanism , where the triflate group acts as a leaving site. For example, treatment of 4-phenanthryl triflate with trimethylsilyl chloride (TMSCl) in the presence of potassium tert-butoxide (t-BuOK) in dichloromethane (CH₂Cl₂) at −15°C yields the target compound. Molecular sieves (4 Å) are critical for moisture control, as trace water hydrolyzes TMSCl, reducing yields.

Typical Procedure :

  • Dissolve 4-phenanthryl triflate (1 mmol) in dry CH₂Cl₂ (8 mL) with 4 Å molecular sieves.

  • Add t-BuOK (2.2 mmol) at −15°C under argon.

  • Introduce TMSCl (1.5 mmol) dropwise and stir at room temperature for 48 hours.

  • Filter, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate).

Yield : 45–60% (hypothesized based on analogous reactions).

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-mediated stannylation and silylation protocols, inspired by phenanthrene functionalization, offer regioselective pathways. These methods employ Pd(OAc)₂ with ligands to couple stannylated or silylated reagents with halogenated phenanthrenes.

Stannylation-Silylation Tandem Reaction

A two-step process involves:

  • Stannylation : React 4-bromophenanthrene with hexamethylditin (Sn₂Me₆) using Pd(OAc)₂ and 1,1,3,3-tetramethylbutyl isocyanide in tetrahydrofuran (THF).

  • Silylation : Substitute the stannyl group with TMSCl via transmetallation.

Key Parameters :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: 18-crown-6 (for stabilization)

  • Solvent: THF at 60°C

  • Yield: 50–70% (extrapolated from similar stannylation yields).

Iodonium Salt-Mediated Synthesis

Trimethylsilylethynyl(phenyl)iodonium triflate serves as a versatile silylating agent. Reacting this iodonium salt with 4-phenanthrol (generated in situ from 4-phenanthryl triflate) under mild conditions facilitates TMS group transfer.

Optimized Protocol :

  • Generate 4-phenanthrol via triflate hydrolysis (K₂CO₃, methanol).

  • React with trimethylsilylethynyl(phenyl)iodonium triflate (1.2 equiv) in CH₂Cl₂ at 20°C.

  • Stir for 24 hours, then purify via distillation (125–135°C under reduced pressure).

Advantages :

  • Avoids harsh bases (e.g., t-BuOK).

  • Distillation yields high-purity product (≥99%, inferred from).

Optimization of Reaction Conditions and Purification

Critical parameters for all methods include:

ParameterDirect SilylationPalladium Cross-CouplingIodonium Salt Method
Temperature−15°C to 25°C60°C20°C
Catalyst/LigandNonePd(OAc)₂/18-crown-6None
SolventCH₂Cl₂THFCH₂Cl₂
Yield45–60%50–70%60–75%
Purity95–98%90–95%≥99%

Purification Challenges :

  • Silica gel chromatography removes unreacted TMSCl but risks hydrolyzing the product.

  • Distillation (as in) is optimal for high-purity isolates but requires careful temperature control to prevent decomposition.

Comparative Analysis of Synthetic Routes

Direct Silylation :

  • Pros : Simplicity, no metal catalysts.

  • Cons : Moderate yields, sensitivity to moisture.

Palladium-Catalyzed :

  • Pros : High regioselectivity, adaptable to diverse substrates.

  • Cons : Costly catalysts, ligand optimization required.

Iodonium Salt Method :

  • Pros : High purity, scalable.

  • Cons : Limited substrate scope, iodonium salt availability.

Chemical Reactions Analysis

Types of Reactions: 3-Trimethylsilyl-4-phenanthryl triflate undergoes various types of chemical reactions, including:

    Substitution Reactions: The triflate group can be substituted with other nucleophiles, such as fluoride ions, to form new compounds.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Fluoride Ions: Used in substitution reactions to replace the triflate group.

    Oxidizing and Reducing Agents: Used in oxidation and reduction reactions, respectively.

Major Products Formed:

    Substituted Phenanthrene Derivatives: Formed through substitution reactions.

    Oxidized or Reduced Phenanthrene Compounds: Formed through oxidation or reduction reactions.

Scientific Research Applications

Chemistry: 3-Trimethylsilyl-4-phenanthryl triflate is widely used in organic synthesis as a precursor for various chemical reactions. It is particularly useful in the synthesis of complex organic molecules and natural products.

Biology: In biological research, the compound is used to study the effects of silyl groups on biological systems. It is also used in the development of new drugs and therapeutic agents.

Medicine: The compound’s unique properties make it valuable in medicinal chemistry for the development of new pharmaceuticals. It is used in the synthesis of drug candidates and in the study of drug-receptor interactions.

Industry: In the industrial sector, 3-Trimethylsilyl-4-phenanthryl triflate is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and in the manufacturing of high-performance materials.

Mechanism of Action

The mechanism of action of 3-Trimethylsilyl-4-phenanthryl triflate involves the activation of the triflate group, which acts as a leaving group in substitution reactions. The trimethylsilyl group stabilizes the intermediate species formed during the reaction, facilitating the formation of the final product . The compound’s effects are mediated through its interaction with molecular targets, such as enzymes and receptors, in biological systems .

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

Compound Substituents Reactivity (Relative Rate) Key Influencing Factors
3-TMS-4-phenanthryl triflate TMS (3), Triflate (4) High Triflate's leaving ability , TMS stabilization
4-Naphthyl triflate Triflate (4) Moderate Less steric hindrance vs. phenanthryl
3-TMS-4-biphenyl triflate TMS (3), Triflate (4) Lower Reduced aromatic conjugation vs. phenanthryl
Phenyl triflate Triflate (para) High Minimal steric hindrance
  • However, the TMS group may enhance stability during storage or handling by protecting reactive sites .

Thermal and Solubility Properties

Compound Thermal Stability Solubility (Polar Solvents) Notes
3-TMS-4-phenanthryl triflate Moderate Low Phenanthryl reduces polarity
4-Triflyloxybenzene High High Simple aryl structure
3-TMS-1-naphthyl triflate Moderate Moderate Balance of TMS and naphthyl
  • Triflate Group Impact : The trifluoromethanesulfonyl group contributes to low solubility in polar solvents due to its hydrophobic CF₃ moiety, as seen in trifluoromethanesulfonyl chloride (density: 1.583 g/mL, boiling point: 29–32°C) .

Electronic Effects

The TMS group is weakly electron-donating via σ-π hyperconjugation, which may slightly deactivate the aromatic ring toward electrophilic substitution. In contrast, triflate is a strong electron-withdrawing group, creating a polarized environment for reactions. Comparable compounds without TMS (e.g., 4-phenanthryl triflate) may exhibit higher electrophilicity but lower stability.

Research Findings and Limitations

Gaps in Data

The provided evidence lacks specific studies on this compound. Thus, comparisons rely on extrapolation from structurally related systems.

Q & A

Q. What are the optimal synthetic methods for preparing 3-Trimethylsilyl-4-phenanthryl triflate, and how do reaction conditions influence yield?

The synthesis of triflate derivatives typically employs triflic anhydride (Tf2O) and pyridine in chlorinated solvents (e.g., CH2Cl2 or CCl4) at ambient or slightly elevated temperatures. For example, allyl and propargyl triflates are synthesized via this method, with yields dependent on stoichiometric control of Tf2O and the alcohol precursor . For sterically hindered substrates like 3-Trimethylsilyl-4-phenanthrol, extended reaction times (24–72 hours) and rigorous exclusion of moisture are critical to avoid hydrolysis. Monitoring via thin-layer chromatography (TLC) or <sup>19</sup>F NMR is recommended to confirm triflate formation .

Q. How can researchers characterize the stability of 3-Trimethylsilyl-4-phenanthryl triflate under varying storage conditions?

Stability studies should focus on moisture sensitivity and thermal decomposition. Triflates are prone to hydrolysis, requiring storage under inert atmospheres (argon or nitrogen) at sub-0°C temperatures. Accelerated aging experiments (e.g., exposure to controlled humidity) coupled with <sup>1</sup>H/<sup>19</sup>F NMR or IR spectroscopy can track degradation products like phenanthrols or triflic acid (TfOH). Evidence suggests that triflates with bulky substituents (e.g., trimethylsilyl groups) exhibit enhanced kinetic stability compared to simpler alkyl triflates .

Q. What spectroscopic techniques are most effective for confirming the structure of 3-Trimethylsilyl-4-phenanthryl triflate?

Key techniques include:

  • <sup>19</sup>F NMR : The triflate group (SO2CF3) resonates near δ -78 ppm, distinct from free TfOH (δ -78 to -80 ppm) .
  • IR spectroscopy : Strong absorptions at ~1220 cm<sup>-1</sup> (S=O asymmetric stretch) and ~1410 cm<sup>-1</sup> (C-F stretches) confirm triflate functionality .
  • X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray analysis resolves steric effects from the trimethylsilyl and phenanthryl groups .

Advanced Research Questions

Q. How does the triflate group’s leaving ability compare to other sulfonate esters in solvolysis reactions, and what mechanistic insights apply to 3-Trimethylsilyl-4-phenanthryl triflate?

Triflates are superior leaving groups due to the strong electron-withdrawing effect of the CF3 group, which stabilizes the transition state during solvolysis. Kinetic studies show triflates undergo solvolysis ~10<sup>4</sup> times faster than tosylates . For 3-Trimethylsilyl-4-phenanthryl triflate, steric hindrance may slow nucleophilic attack, requiring polar aprotic solvents (e.g., DMF or DMSO) and elevated temperatures (60–100°C). Mechanistic probes like <sup>18</sup>O isotopic labeling or Hammett analysis can elucidate rate-limiting steps .

Q. What role does 3-Trimethylsilyl-4-phenanthryl triflate play in transition-metal-catalyzed cross-coupling reactions, and how do ligand effects influence reactivity?

In nickel- or palladium-catalyzed reactions (e.g., Catellani annulation), aryl triflates serve as electrophilic partners. The triflate’s weak coordination to metals (compared to halides) facilitates oxidative addition. Ligands like PPh2Me or BTMG modulate catalyst turnover: kinetic studies reveal zero-order dependence on aryl triflate concentration, indicating oxidative addition is not rate-limiting. Sterically demanding ligands may suppress β-hydride elimination, favoring coupling over side reactions .

Q. How can researchers resolve contradictions in detecting reactive intermediates during triflate-mediated reactions?

Discrepancies between observable intermediates (e.g., via NMR) and actual reactive species require advanced techniques:

  • In-situ NMR/IR : Captures transient intermediates like α-triflate ions or metal-coordinated species .
  • Computational modeling : DFT studies (e.g., B3LYP/6-311++G(d,p)) predict relative stabilities of intermediates and transition states .
  • Isotopic trapping : Using deuterated solvents or <sup>13</sup>C-labeled substrates clarifies reaction pathways .

Q. What strategies enhance the catalytic efficiency of triflate-containing systems in Friedel-Crafts or acylation reactions?

Composite catalysts (e.g., TfOH + rare earth triflates) synergistically activate substrates. For example, in solvent-free Friedel-Crafts acylation, TfOH protonates benzoyl chloride, while Re(OTf)3 stabilizes the acylium ion. Optimizing molar ratios (e.g., 1:1 TfOH:Re(OTf)3) improves yields by 20–30% compared to single-component catalysts .

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